Hydrochinidin

Übersicht

Beschreibung

Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . Hydroquinidine is primarily used in the maintenance of a normal sinus rhythm and the treatment and prevention of abnormal heart rhythms .

Wissenschaftliche Forschungsanwendungen

Hydroquinidine has a wide range of scientific research applications, including but not limited to:

Chemistry: Hydroquinidine is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: It is used in studies involving ion channel blockers, particularly in the context of cardiac research.

Industry: Hydroquinidine is used in the pharmaceutical industry for the production of antiarrhythmic medications.

Wirkmechanismus

Target of Action

Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.

Mode of Action

By blocking these ion channels, Hydroquinidine interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .

Biochemical Pathways

The primary biochemical pathway affected by Hydroquinidine is the electrical signaling pathway in heart cells. By blocking the ion channels, Hydroquinidine disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .

Pharmacokinetics

Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that Hydroquinidine may have similar pharmacokinetic properties.

Result of Action

Hydroquinidine is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .

Action Environment

The action of Hydroquinidine can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of Hydroquinidine .

Biochemische Analyse

Biochemical Properties

Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. Hydroquinidine inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .

Cellular Effects

Hydroquinidine exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. Hydroquinidine also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, Hydroquinidine exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, Hydroquinidine’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, Hydroquinidine has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .

Dosage Effects in Animal Models

The effects of Hydroquinidine vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Hydroquinidine is metabolized in the liver, where it undergoes various biochemical transformations .

Transport and Distribution

Hydroquinidine is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .

Subcellular Localization

Its primary site of action is the cardiac cell membrane, where it interacts with ion channels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into hydroquinidine .

Industrial Production Methods: The industrial production of hydroquinidine typically involves the extraction of quinidine from cinchona bark, followed by its reduction to hydroquinidine. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce hydroquinidine .

Types of Reactions:

Oxidation: Hydroquinidine can undergo oxidation reactions, where it loses electrons and forms oxidized products.

Reduction: As mentioned earlier, hydroquinidine is produced through the reduction of quinidine.

Substitution: Hydroquinidine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to hydroquinidine.

Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of hydroquinidine.

Reduction: Hydroquinidine itself is the product of the reduction of quinidine.

Substitution: Substituted derivatives of hydroquinidine depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.

Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.

Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.

Comparison: Hydroquinidine is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making hydroquinidine a valuable alternative in certain clinical scenarios .

Eigenschaften

CAS-Nummer |

1435-55-8 |

|---|---|

Molekularformel |

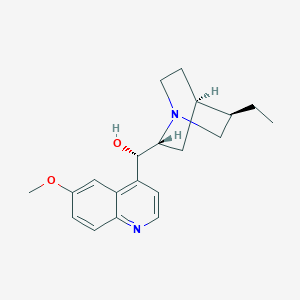

C20H26N2O2 |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1 |

InChI-Schlüssel |

LJOQGZACKSYWCH-NBGVHYBESA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Isomerische SMILES |

CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |

Kanonische SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

1435-55-8 522-66-7 |

Physikalische Beschreibung |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1476-98-8 (mono-hydrochloride) 1668-97-9 (mono-hydrochloride) |

Synonyme |

dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.